Tetradecanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

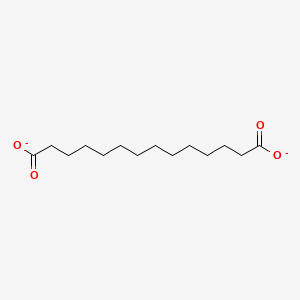

Tetradecanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of tetradecanedioic acid; major species at pH 7.3. It has a role as a human metabolite. It is a dicarboxylic acid dianion and a saturated dicarboxylic acid dianion(2-). It is a conjugate base of a tetradecanedioic acid.

Aplicaciones Científicas De Investigación

Chemical and Industrial Applications

Polymer Synthesis

- Tetradecanedioate serves as a critical building block in synthesizing polymers, particularly biodegradable polyesters. These polymers are utilized in drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials.

Resin Production

- It is also employed in producing high-performance nylons, adhesives, and coatings. The compound's properties allow for the creation of materials with enhanced durability and thermal stability.

Biological Applications

Metabolic Research

- This compound has been studied for its role in metabolic pathways. Recent research indicates that it may serve as a biomarker for conditions such as osteoporosis, with elevated levels observed in the plasma of elderly women suffering from the disease .

Cardiovascular Health

- A prospective study highlighted a significant association between serum levels of this compound and ischemic stroke risk. The findings suggest that this compound could be linked to cardioembolic stroke specifically, indicating its potential role in cardiovascular health monitoring .

Medical Applications

Drug Delivery Systems

- In medical research, this compound is being investigated for its potential use in drug delivery systems. Its ability to be incorporated into various formulations may enhance the efficacy of therapeutic agents.

Biomarkers for Disease

- This compound's involvement in lipid metabolism has led to its exploration as a biomarker for bone health and other metabolic disorders. Studies have shown that it may influence bone mineral density through its relationship with lipid metabolites .

Case Study 1: this compound as a Biomarker for Osteoporosis

A study utilizing liquid chromatography-mass spectrometry metabolomics found elevated levels of this compound in elderly women diagnosed with osteoporosis compared to controls. This suggests a potential role for this compound in understanding metabolic changes associated with bone health.

Case Study 2: Association with Ischemic Stroke

In a longitudinal study examining serum metabolites over 26 years, this compound was found to correlate strongly with ischemic stroke incidents. The research indicated that higher serum levels were predictive of increased risk, particularly for cardioembolic strokes .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Hydrolysis Reactions

Dihexadecyl tetradecanedioate undergoes hydrolysis under acidic or basic conditions, regenerating tetradecanedioic acid and hexadecanol:

C44H86O4+2H2OH+/OH−C14H24O4+2C16H34O

-

Conditions : Elevated temperatures with catalytic H₂SO₄ (acidic) or NaOH (basic).

-

Mechanism : Nucleophilic acyl substitution at ester groups.

Esterification and Transesterification

Tetradecanedioic acid reacts with alcohols to form esters, a reversible process:

C14H24O4+2ROH⇌C14H22O4(OR)2+2H2O

Key Examples :

Oxidation and Peroxidation

This compound participates in oxidative pathways:

Lipid Peroxidation

In biological systems, it undergoes peroxidation under oxidative stress, forming reactive intermediates implicated in cellular signaling and damage .

Chemical Oxidation

Strong oxidants (e.g., KMnO₄) cleave the dicarboxylate chain into shorter dicarboxylic acids:

C14H24O4KMnO4CnH2n−2O4+C14−nH2(14−n)−2O4

Reduction Reactions

Catalytic hydrogenation reduces this compound to 1,14-tetradecanediol :

C14H24O4+4H2Pd CC14H30O2+2H2O

Biological Interactions

While not a direct chemical reaction, this compound acts as an endogenous metabolite and biomarker:

-

Substrate for OATP Transporters : Modulates hepatic uptake of drugs, influencing pharmacokinetics .

-

Biomarker Potential : Associated with diabetic retinopathy progression (OR = 1.75 for PDR risk) .

Computational Mechanistic Insights

Reaction force analysis reveals that transformations involving this compound derivatives (e.g., ester hydrolysis) proceed via four-phase mechanisms :

Propiedades

Fórmula molecular |

C14H24O4-2 |

|---|---|

Peso molecular |

256.34 g/mol |

Nombre IUPAC |

tetradecanedioate |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/p-2 |

Clave InChI |

HQHCYKULIHKCEB-UHFFFAOYSA-L |

SMILES |

C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-] |

SMILES canónico |

C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.